molecular formula C9H8O4 B2808405 4-Methylisophthalic acid CAS No. 3347-99-7

4-Methylisophthalic acid

Cat. No.: B2808405
CAS No.: 3347-99-7
M. Wt: 180.159
InChI Key: PNWSHHILERSSLF-UHFFFAOYSA-N
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Description

4-Methylisophthalic acid is an organic compound with the molecular formula C₉H₈O₄. It is a derivative of isophthalic acid, where a methyl group is substituted at the fourth position of the benzene ring. This compound is a white solid and is primarily used in the synthesis of various polymers and resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylisophthalic acid can be synthesized through several methods. One common method involves the oxidation of 4-methylbenzene-1,3-dicarboxylic acid using potassium permanganate in an alkaline medium. Another method involves the hydrolysis of 4-methylisophthalonitrile in the presence of sulfuric acid .

Industrial Production Methods

In industrial settings, this compound is typically produced by the catalytic oxidation of 4-methyl-m-xylene using air or oxygen in the presence of a cobalt-manganese catalyst. This method is efficient and yields high purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Methylisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylisophthalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylisophthalic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. Its carboxylic acid groups can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein structure and function .

Comparison with Similar Compounds

4-Methylisophthalic acid is similar to other isophthalic acid derivatives, such as:

Uniqueness

The presence of the methyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to its non-methylated counterparts. This makes it particularly useful in the synthesis of specialized polymers and resins .

Properties

IUPAC Name

4-methylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWSHHILERSSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2-20 (1.5 g, 7.2 mmoles) in THF/MeOH/H2O (1:1:1) (36 ml) at room temperature was treated with LiOH.H2O (1.5 g, 36 mmoles). After stirring for 3 hours, the solvent was removed and the residue acidified with 1N HCl. This was extracted with EtOAc, and the extract was dried (MgSO4) and concentrated to give 2-21.
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
36 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To THF (130 ml) solution of 3-bromo-4-methyl-benzoic acid (5.0 g, 23.25 mmol) under nitrogen and cooled to −78° C. (dryice/methanol) was added MeMgBr in ether (3.0 M, 8.5 ml, 25.57 mmol) at such a rate that the temperature did not exceed −75° C. The temperature was then allowed to rise to −60° C. and after gas evolution had ceased, the solution was cooled again to −78° C. BuLi in hexane (1.6 M, 29.06 ml, 46.50 mmol) was then added dropwise such that the temperature did not rise above −75° C. The mixture was then stirred at this temperature for 15 minutes before crushed dryice (4.4 g, 100 mmol) was added. The precipitate was vigorously stirred as the temperature was allowed to freely rise to ambient temperature. The mixture was made acidic using 6 N HCl and the solid material collected filteration, washed with diethyl ether and dried. Recrystallisation from water afforded off-white pure compound (81%) m.p. 296-298° C. (sublimed). NMR conforms to expected structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29.06 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Four
Name
Quantity
130 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The precursor compound was synthesized from 2,5-dimethylbenzoic acid following the procedure described for 5-fluoro-isophthalic acid.
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

5-Cyano-2-methyl-benzoic acid methyl ester (1.09 g, 6.22 mmol) was suspended in a mixture of water (25 mL) and concentrated sulfuric acid (10 mL). The yellow solution was stirred at 150° C. for 4 hours to give a pale yellow slurry. The reaction mixture was cooled to room temperature and the precipitate was isolated via suction filtration, washed with water (2×10 mL) and dried in vacuo to yield 4-methyl-isophthalic acid as a tan solid. The diacid was then suspended in MeOH (25 mL) and concentrated sulfuric acid (10 mL) and the resulting mixture was stirred at 90° C. for 14 hours to give a bright yellow solution. The MeOH was removed under reduced pressure and the remaining aqueous solution was diluted with brine (60 mL) and EtOAc (50 mL) and then neutralized with 3M NaOH until pH of aqueous layer was approximately 10. The mixture was extracted with EtOAc (3×100 mL), dried (Na2SO4), filtered, and concentrated in vacuo to give pure 4-methyl-isophthalic acid dimethyl ester as a pale orange solid (1.06 g, 82%, 2-steps). 1H NMR (CDCl3) δ 2.66 (s, 3H), 3.92 (s, 3H), 3.93 (s, 3H), 7.33 (d, 1H, J=9.0 Hz), 8.05 (dd, 1H, J=9.0, 3.0 Hz), 8.57 (d, 1H, J=3.0 Hz).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
10 mL
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reactant
Reaction Step One
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Quantity
25 mL
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reactant
Reaction Step One

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